molecular formula C14H19NO4 B337472 3,4-dimethoxy-N-(oxolan-2-ylmethyl)benzamide

3,4-dimethoxy-N-(oxolan-2-ylmethyl)benzamide

Katalognummer: B337472
Molekulargewicht: 265.3 g/mol
InChI-Schlüssel: XENHVEGRCFKEIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dimethoxy-N-(oxolan-2-ylmethyl)benzamide is a chemical compound with the molecular formula C14H19NO4 and a molecular weight of 265.312. It is known for its unique structure, which includes a benzamide core substituted with dimethoxy groups and a tetrahydro-2-furanylmethyl moiety .

Eigenschaften

Molekularformel

C14H19NO4

Molekulargewicht

265.3 g/mol

IUPAC-Name

3,4-dimethoxy-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C14H19NO4/c1-17-12-6-5-10(8-13(12)18-2)14(16)15-9-11-4-3-7-19-11/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,15,16)

InChI-Schlüssel

XENHVEGRCFKEIE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCC2CCCO2)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)NCC2CCCO2)OC

Löslichkeit

35.7 [ug/mL]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(oxolan-2-ylmethyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with tetrahydro-2-furanylmethylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

3,4-dimethoxy-N-(oxolan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,4-dimethoxy-N-(oxolan-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 3,4-dimethoxy-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide: Similar structure with an ethoxy group instead of dimethoxy groups.

    4-MEO-N-(2,2,2-trichloro-1-((tetrahydro-2-furanylmethyl)amino)ethyl)benzamide: Contains a trichloroethyl group.

    4-tert-butyl-N-(2-furylmethyl)benzamide: Features a tert-butyl group and a furylmethyl moiety.

Uniqueness

3,4-dimethoxy-N-(oxolan-2-ylmethyl)benzamide is unique due to its specific combination of dimethoxy groups and a tetrahydro-2-furanylmethyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.